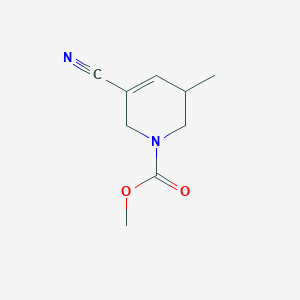
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate (MCP) is a chemical compound that belongs to the pyridine family. MCP has been widely studied for its potential use in various scientific research applications due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes involved in cancer cell growth and metastasis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has also been shown to induce apoptosis in cancer cells, which may help to prevent the spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate in lab experiments is its unique chemical structure, which makes it a potential candidate for the development of new cancer therapies. However, one limitation is that methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Direcciones Futuras
There are many potential future directions for research on methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate, including the development of new cancer therapies based on its unique chemical structure and properties. Further research is also needed to fully understand the mechanism of action of methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate and its potential use in other scientific research applications.
Métodos De Síntesis
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate can be synthesized using various methods, including the reaction of malononitrile with ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 3-cyano-4-methylpyridine with ethyl chloroformate in the presence of a base.
Aplicaciones Científicas De Investigación
Methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been extensively studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to exhibit significant antitumor activity, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
159792-60-6 |
|---|---|
Nombre del producto |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
Fórmula molecular |
C9H12N2O2 |
Peso molecular |
180.2 g/mol |
Nombre IUPAC |
methyl 5-cyano-3-methyl-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C9H12N2O2/c1-7-3-8(4-10)6-11(5-7)9(12)13-2/h3,7H,5-6H2,1-2H3 |
Clave InChI |
DZSPRWKXPVNTPE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(=C1)C#N)C(=O)OC |
SMILES canónico |
CC1CN(CC(=C1)C#N)C(=O)OC |
Sinónimos |
1(2H)-Pyridinecarboxylic acid, 5-cyano-3,6-dihydro-3-methyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)
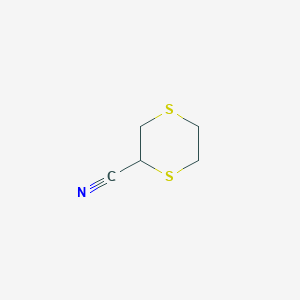

![N-[(Z)-Prop-1-enyl]-1-pyridin-3-ylmethanimine](/img/structure/B63755.png)

![1H,3H-Pyrrolo[1,2-c]oxazol-3-one,7,7-difluorotetrahydro-(9CI)](/img/structure/B63761.png)
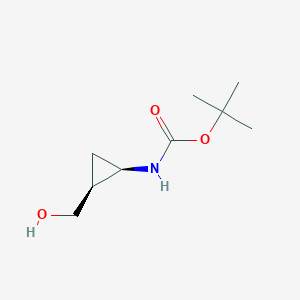
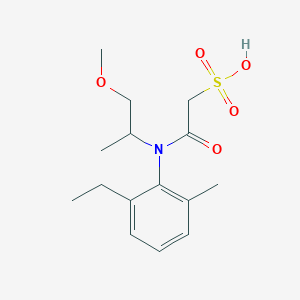
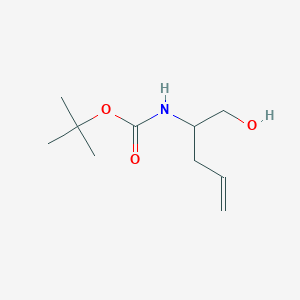
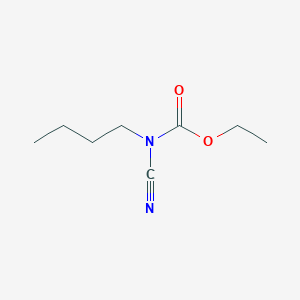
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
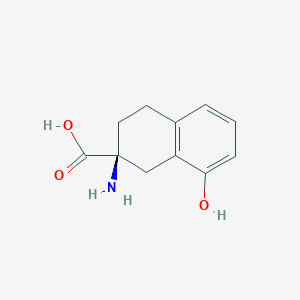
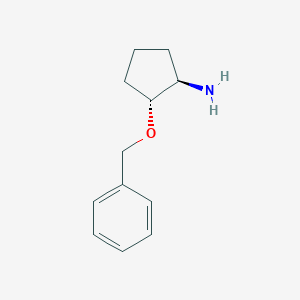
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)